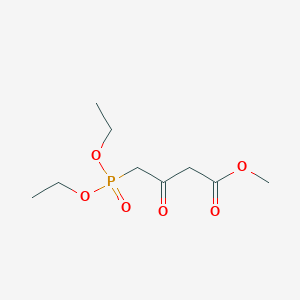![molecular formula C15H25ClO5SSi B14325396 4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride CAS No. 112050-78-9](/img/structure/B14325396.png)
4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride is an organosilicon compound that features both a benzene ring and a sulfonyl chloride group. This compound is notable for its dual functionality, which makes it useful in various chemical reactions and applications, particularly in the fields of materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(triethoxysilyl)propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acid derivatives.
Condensation Reactions: The triethoxysilyl group can participate in condensation reactions with other silanes or silanols, forming siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Organic solvents like dichloromethane, toluene, and tetrahydrofuran are often used.
Catalysts: Acid or base catalysts may be employed to facilitate certain reactions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonate thioesters.
Hydrolysis Products: Sulfonic acids and silanols are typical products of hydrolysis.
Scientific Research Applications
4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of functionalized silica materials and hybrid organic-inorganic materials.
Organic Synthesis: The compound serves as a versatile reagent for introducing sulfonyl and silyl groups into organic molecules.
Bioconjugation: It is employed in the modification of biomolecules, such as proteins and peptides, for various biotechnological applications.
Catalysis: The compound is used in the preparation of catalysts for various organic transformations.
Mechanism of Action
The mechanism of action of 4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride involves the reactivity of its sulfonyl chloride and triethoxysilyl groups. The sulfonyl chloride group acts as an electrophile, readily reacting with nucleophiles to form sulfonamide or sulfonate derivatives. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the sulfonyl chloride.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trimethoxysilyl)benzene-1-sulfonyl chloride
- 4-(Triethoxysilyl)benzene-1-sulfonyl chloride
- 3-(Triethoxysilyl)propylamine
Uniqueness
4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group and a triethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in both organic synthesis and materials science. The presence of the triethoxysilyl group also enables the compound to form stable siloxane bonds, which are essential for the development of hybrid materials.
Properties
CAS No. |
112050-78-9 |
|---|---|
Molecular Formula |
C15H25ClO5SSi |
Molecular Weight |
381.0 g/mol |
IUPAC Name |
4-(3-triethoxysilylpropyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C15H25ClO5SSi/c1-4-19-23(20-5-2,21-6-3)13-7-8-14-9-11-15(12-10-14)22(16,17)18/h9-12H,4-8,13H2,1-3H3 |
InChI Key |
PPCTVIWAMPXDBE-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCC1=CC=C(C=C1)S(=O)(=O)Cl)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Hex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14325315.png)
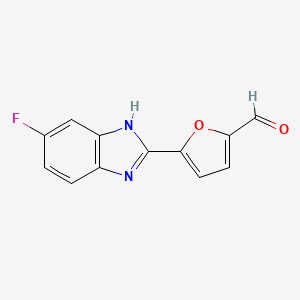

![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14325361.png)
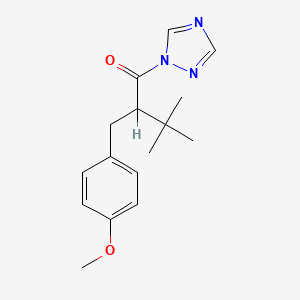
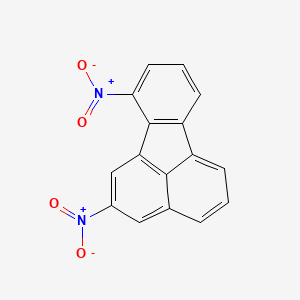
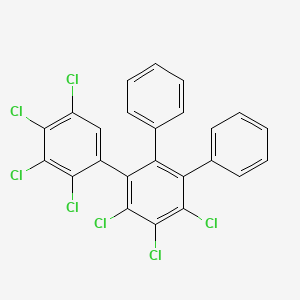
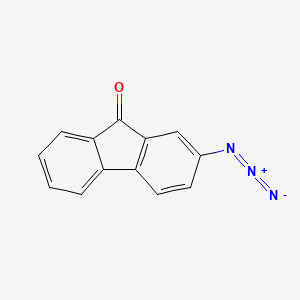
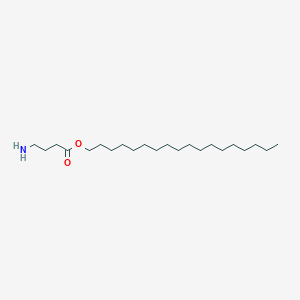
![1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14325394.png)
![1-[Bis(4-chlorophenyl)methyl]-1H-imidazole](/img/structure/B14325402.png)
![Methyl 3-{2-[(benzenesulfonyl)methyl]phenyl}propanoate](/img/structure/B14325406.png)

